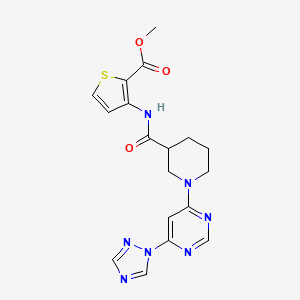

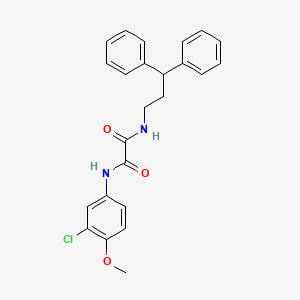

methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate” is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves several steps . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The target 1,2,4-triazole derivatives are designed based on the chemical structures of known aromatase inhibitors .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are determined using various techniques. For instance, the crystal structure of related compounds is determined using X-ray crystallography .Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to "methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate" have been synthesized and evaluated for various biological activities. For instance, the efficient synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, showcasing a methodology that could potentially be applied to the synthesis of similar compounds (Sun, Huang, & Ding, 2010). This research highlights the synthetic routes and chemical transformations useful in generating heterocyclic compounds with potential pharmacological properties.

Anti-inflammatory and Analgesic Agents

Research on molecules with similar frameworks has shown significant anti-inflammatory and analgesic activities. Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and demonstrated to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that compounds with similar heterocyclic cores could be explored for their potential as therapeutic agents in treating inflammation and pain.

Anticancer and Anti-angiogenic Properties

Another area of research focuses on the development of compounds with potential anticancer and anti-angiogenic properties. N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and exhibit DNA cleavage activities, indicating their potential utility as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017). This research underscores the importance of structural features in modulating biological activities and provides a foundation for further investigation into similar compounds for cancer therapy.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often studied using molecular docking studies . These studies help understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target. For instance, aromatase, a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis, can be considered as a therapeutic target due to its overexpression in breast cancer .

Safety and Hazards

Future Directions

The future research in the field of 1,2,4-triazole derivatives is focused on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name |

methyl 3-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-28-18(27)16-13(4-6-29-16)23-17(26)12-3-2-5-24(8-12)14-7-15(21-10-20-14)25-11-19-9-22-25/h4,6-7,9-12H,2-3,5,8H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCGTYVWYXBECU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)

![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)

![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2665988.png)

![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2665990.png)